molecular formula C12H12BrN5O3 B3563375 2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE

2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE

Cat. No.: B3563375
M. Wt: 354.16 g/mol
InChI Key: BKOVPAWFJFFLBG-UHFFFAOYSA-N
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Description

2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE is a complex organic compound that features a pyrazole ring substituted with bromine, methyl, and nitro groups, as well as a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole ring, followed by the introduction of the bromine, methyl, and nitro substituents. The final step involves the coupling of the pyrazole derivative with a pyridine moiety through an acetamide linkage. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, are crucial for optimizing the yield and purity of the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Nucleophiles: Sodium azide, thiols, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the bromine atom could yield various substituted pyrazole derivatives .

Scientific Research Applications

2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets. The nitro and bromine substituents can participate in various interactions, such as hydrogen bonding and halogen bonding, with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE lies in its combination of substituents and the presence of both pyrazole and pyridine rings. This unique structure imparts specific chemical and biological properties that can be exploited in various applications .

Properties

IUPAC Name

2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN5O3/c1-8-11(13)12(18(20)21)16-17(8)7-10(19)15-6-9-3-2-4-14-5-9/h2-5H,6-7H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKOVPAWFJFFLBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=O)NCC2=CN=CC=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE
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2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE
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2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE
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2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE
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2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE
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2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE

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